molecular formula C27H28N2O6 B11148448 N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan

N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan

Cat. No.: B11148448
M. Wt: 476.5 g/mol
InChI Key: OWOCXUSMRRDWMF-QFIPXVFZSA-N
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Description

2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID is a complex organic compound that features a combination of chromenyl and indolyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID typically involves multiple steps. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The resulting intermediate is then reacted with 1H-indole-3-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

    4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL: derivatives

    1H-INDOL-3-YL: derivatives

  • Coumarin-based compounds
  • Indole-based compounds

Uniqueness

What sets 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID apart from similar compounds is its unique combination of chromenyl and indolyl moieties. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C27H28N2O6

Molecular Weight

476.5 g/mol

IUPAC Name

(2S)-2-[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C27H28N2O6/c1-3-4-7-17-13-25(31)35-26-16(2)23(11-10-20(17)26)34-15-24(30)29-22(27(32)33)12-18-14-28-21-9-6-5-8-19(18)21/h5-6,8-11,13-14,22,28H,3-4,7,12,15H2,1-2H3,(H,29,30)(H,32,33)/t22-/m0/s1

InChI Key

OWOCXUSMRRDWMF-QFIPXVFZSA-N

Isomeric SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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